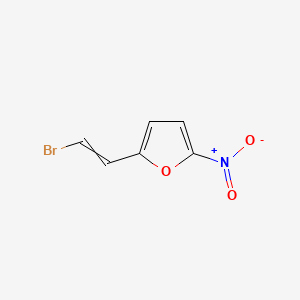

2-(2-Bromoethenyl)-5-nitrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromoethenyl)-5-nitrofuran (2-BE5NF) is an organic compound composed of a bromoethenyl group and a nitrofuran group. It has been studied as a potential pharmaceutical drug candidate due to its unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

- Bacteriostatic and Bactericidal Action: Research indicates that derivatives of furan, specifically those with a nitro group in the 5-position, like 2-(2-Bromoethenyl)-5-nitrofuran, exhibit considerable bacteriostatic action. This action is effective against both Gram-positive and Gram-negative organisms. Higher concentrations of these compounds have been observed to be slowly bactericidal, while lower concentrations tend to be bacteriostatic (Dodd, Stillman, Roys, & Crosby, 1944).

Mechanisms Beyond Redox Cycling

- Cytotoxicity Mechanisms: Nitrofurans, including this compound, have mechanisms of cytotoxicity that extend beyond redox cycling. Studies suggest that these compounds can exhibit toxic effects even without entering into redox cycle mechanisms, potentially through the inhibition of antioxidant enzymes (Gallardo-Garrido et al., 2020).

Chemical Synthesis and Reactions

- Synthesis and Reactions: 2-Bromoacetyl-5-nitrofuran has been used in the synthesis of compounds with bactericidal activity. Its reactions with anilines, for instance, yield derivatives that show considerable antibacterial properties (Holla, Ambekar, & Pujar, 1981).

Gene Expression Interference

- Interference with Gene Expression: Nitrofurans have been found to interfere with gene expression in a highly specific manner, particularly affecting the expression of inducible genes. This points to a potential role in selective translational control (Herrlich & Schweiger, 1976).

Genotoxicity Studies

- Comparative Genotoxic Evaluation: Studies on the genotoxicity of various nitrofuran derivatives, including those similar to this compound, indicate a relationship between the position of the nitro group and the compound’s genotoxicity. This suggests specific structural features are crucial for their activity (González Borroto et al., 2005).

Potential as a Growth Stimulant

- Growth Stimulant in Animal Diets: Some nitrofuran derivatives, including those structurally related to this compound, have been evaluated as growth stimulants in animal diets, specifically in poultry. Their efficacy against various pathogenic microorganisms has been noted (Creek, Dendy, & Hinners, 1959).

Eigenschaften

IUPAC Name |

2-(2-bromoethenyl)-5-nitrofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHDJUJHFAUWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67363-72-8 |

Source

|

| Record name | 2-(2-Bromoethenyl)-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.